

Application Note: Calcium Imaging Assay for Delta-Opioid Receptor Activation

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Compound of Interest

Compound Name: *Oxymorphindole*

Cat. No.: *B039282*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The delta-opioid receptor (DOR), a class A G-protein coupled receptor (GPCR), is a key target in the development of analgesics, antidepressants, and anxiolytics.^[1] While classically known to couple to G α i/o proteins and inhibit adenylyl cyclase, activation of DORs can also lead to the mobilization of intracellular calcium (Ca $^{2+}$).^{[2][3]} This calcium response provides a robust and high-throughput method for screening and characterizing DOR agonists and antagonists. This application note details the principles and protocols for conducting a calcium imaging assay for DOR activation using fluorescent indicators.

Principle of the Assay

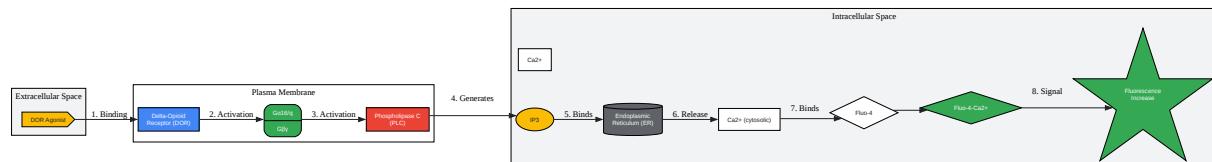
This assay quantifies the activation of DORs by measuring changes in intracellular calcium concentration. The method typically employs a cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293), stably expressing the human delta-opioid receptor.^{[4][5][6][7]} Since DORs endogenously couple to the inhibitory G α i/o pathway, which does not directly lead to calcium release, these cell lines are often co-transfected with a promiscuous G α protein, such as G α 16. This redirects the signaling cascade towards the G α q pathway upon receptor activation.^{[8][9]}

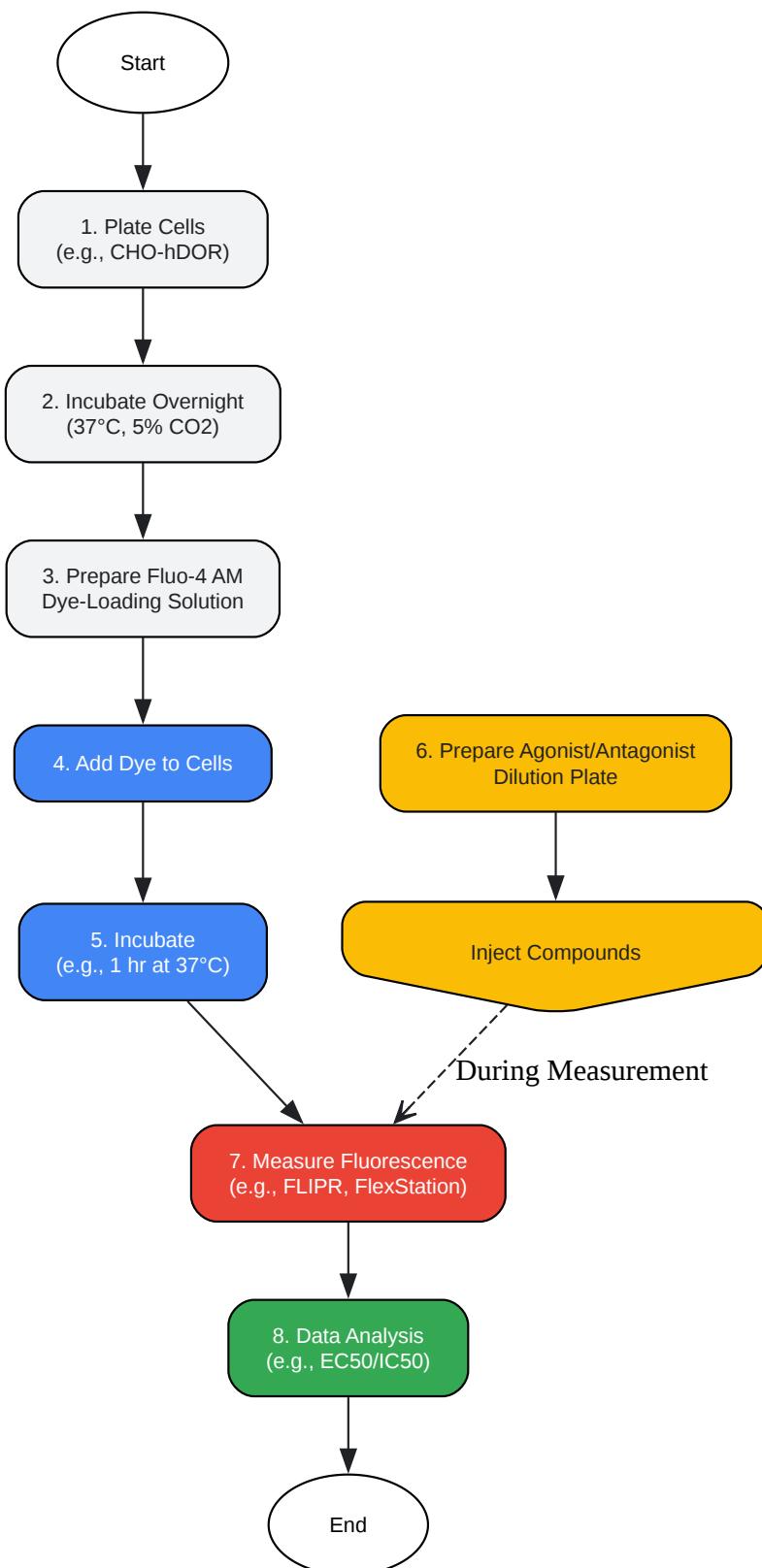
Activation of the G α q pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG).^[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.^{[8][10]} The resulting increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to calcium.^{[11][12][13]} This change in fluorescence is measured over time using a fluorescence plate reader or microscope.^[10]

Signaling Pathway

The activation of the delta-opioid receptor can be engineered to produce a calcium signal by co-expression with a promiscuous G-protein. The diagram below illustrates this signaling cascade.



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